N-(3-硝基苯基)磺酰苯甲酰胺

描述

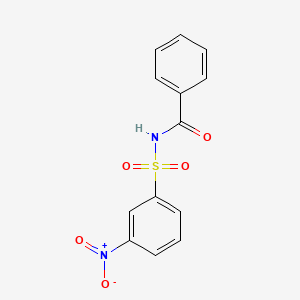

N-(3-nitrophenyl)sulfonylbenzamide: is a chemical compound with the molecular formula C13H10N2O5S . It is a derivative of benzamide, where the benzamide moiety is substituted with a sulfonyl group and a nitrophenyl group.

科学研究应用

Chemistry:

- Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology:

- Studied for its potential enzyme inhibition properties, which could be useful in drug discovery.

Medicine:

- Potential applications in the development of pharmaceuticals due to its unique chemical properties.

Industry:

- Utilized in the development of novel materials and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions:

Nucleophilic Acyl Substitution: One common method involves the reaction of a nitro-substituted fluorobenzene with a benzamide anion in the presence of a strong base like sodium hydride.

Microwave Irradiation: Another method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, which is high yielding and shows good functional group tolerance.

Oxidative Chlorination: The combination of hydrogen peroxide and thionyl chloride is used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which then react with amines to form sulfonamides.

Industrial Production Methods: Industrial production methods often involve the use of heterogeneous catalysts and solvents like tetrahydrofuran. The reaction is typically carried out at elevated temperatures (around 50°C) and monitored by thin-layer chromatography (TLC) to ensure completion .

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide and thionyl chloride are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Strong bases like sodium hydride are used to facilitate nucleophilic substitution.

Major Products:

Oxidation: Formation of sulfonyl chlorides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamides.

作用机制

The mechanism of action of N-(3-nitrophenyl)sulfonylbenzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The sulfonyl group enhances the compound’s reactivity and binding affinity to its targets .

相似化合物的比较

- N-(4-nitrophenyl)sulfonylbenzamide

- N-(2-nitrophenyl)sulfonylbenzamide

- 4-{4-[(4’-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-{[4-({(1r)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl}amino)-3-nitrophenyl]sulfonyl}benzamide (ABT-737)

Uniqueness:

- The position of the nitro group (3-nitrophenyl) in N-(3-nitrophenyl)sulfonylbenzamide provides distinct reactivity and binding properties compared to its 2- and 4-nitrophenyl counterparts.

- ABT-737 is a more complex molecule with additional functional groups, making it suitable for different applications, particularly in cancer research .

生物活性

N-(3-nitrophenyl)sulfonylbenzamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral, antibacterial, anticancer properties, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

N-(3-nitrophenyl)sulfonylbenzamide belongs to the class of arylsulfonylarylamides, which are known for their significant pharmacological properties. The general structure can be represented as follows:

This compound features a nitrophenyl group attached to a sulfonamide moiety, which is critical for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives of N-(3-nitrophenyl)sulfonylbenzamide against HIV-1. For instance, compounds synthesized based on this scaffold have demonstrated effective inhibition of viral replication with EC50 values ranging from 4.62 μM to 9.81 μM, indicating promising antiviral activity with low cytotoxicity towards H9 cells . The mechanism involves targeting the viral infectivity factor (Vif), which is crucial for HIV-1's evasion of host defenses.

Antibacterial Activity

N-(3-nitrophenyl)sulfonylbenzamide and its derivatives have also shown broad-spectrum antibacterial activity. Nitro compounds are recognized for their ability to induce redox reactions that lead to microbial cell death. They exhibit efficacy against various pathogens, including Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis . The nitro group plays a dual role as both a pharmacophore and a toxicophore, enhancing the compound's interaction with bacterial proteins.

Anticancer Properties

The anticancer potential of N-(3-nitrophenyl)sulfonylbenzamide has been investigated in several studies. Notably, compounds within this class have been reported to exhibit anti-tumor activity against various human tumor xenografts, including colon, lung, breast, ovary, and prostate cancers . The mechanism of action typically involves apoptosis induction through the inhibition of Bcl-2 family proteins, which are pivotal in regulating cell survival and death pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of N-(3-nitrophenyl)sulfonylbenzamide derivatives. Modifications at different positions on the benzene rings can significantly alter their potency and selectivity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution at 4-position | Enhanced antiviral activity |

| Variation in sulfonamide group | Increased antibacterial properties |

| Alteration in nitro group position | Changes in cytotoxicity profiles |

These insights guide further synthesis and development of more effective derivatives.

Case Studies

- Antiviral Efficacy : A study demonstrated that specific derivatives of N-(3-nitrophenyl)sulfonylbenzamide effectively reduced HIV-1 replication in vitro while maintaining low toxicity levels in host cells .

- Antibacterial Testing : Another research focused on the antibacterial efficacy against H. pylori, showing that certain nitro-substituted derivatives exhibited significant antimicrobial properties, suggesting potential as therapeutic agents against resistant strains .

- Cancer Cell Lines : In vitro studies on cancer cell lines revealed that some derivatives induced apoptosis effectively at concentrations below 10 μM, highlighting their potential as anticancer agents .

属性

IUPAC Name |

N-(3-nitrophenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5S/c16-13(10-5-2-1-3-6-10)14-21(19,20)12-8-4-7-11(9-12)15(17)18/h1-9H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBBUUKKTZRZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。